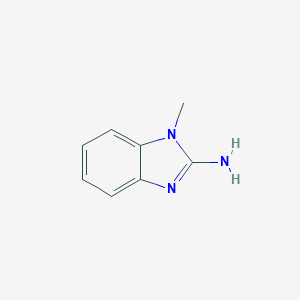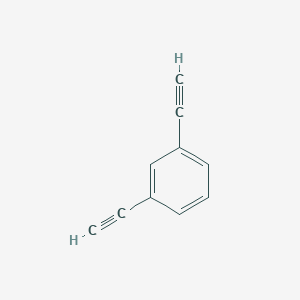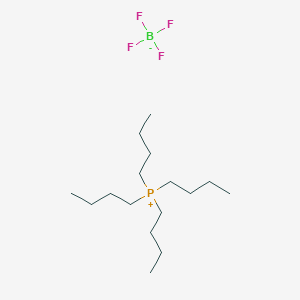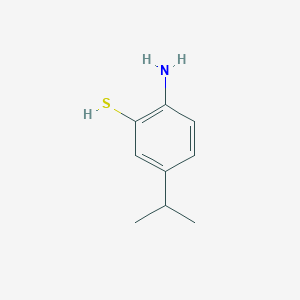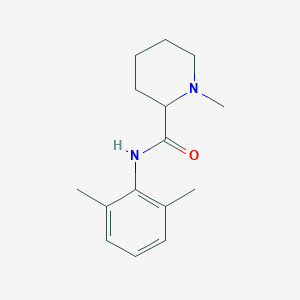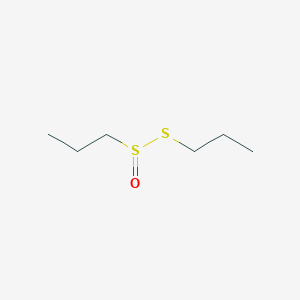![molecular formula C21H14N2O2 B158408 Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- CAS No. 10228-01-0](/img/structure/B158408.png)
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that belongs to the family of quinacridone derivatives. It has been widely studied for its potential applications in various fields, including material science, biology, and medicine.
作用机制
The mechanism of action of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- varies depending on its application. In cancer cells, it inhibits topoisomerase II activity, leading to DNA damage and cell death. In malaria parasites, it disrupts the heme detoxification pathway, leading to the accumulation of toxic heme and parasite death. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides, which are believed to play a key role in the development of the disease.
生化和生理效应
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In malaria parasites, it disrupts the heme detoxification pathway and inhibits parasite growth. In Alzheimer's disease, it inhibits the aggregation of amyloid-β peptides and reduces neuroinflammation.
实验室实验的优点和局限性
The advantages of using Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- in lab experiments include its high potency and selectivity, its fluorescent properties, and its potential as a drug candidate. However, its limitations include its low solubility in aqueous solutions, its potential toxicity, and its limited availability.
未来方向
There are several future directions for the research on Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as optoelectronics and catalysis, the investigation of its mechanism of action in more detail, and the evaluation of its safety and efficacy as a drug candidate in clinical trials.
In conclusion, Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- is a synthetic compound that has been widely studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in different fields.
合成方法
The synthesis of Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- involves several steps, including the condensation of 2-aminobenzoic acid with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, cyclization of the intermediate, and oxidation of the final product. The yield and purity of the compound depend on the reaction conditions and the quality of the starting materials.
科学研究应用
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- has been extensively investigated for its potential applications in various fields. In material science, it has been used as a fluorescent dye for imaging and sensing applications. In biology, it has been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells by inhibiting topoisomerase II activity. In medicine, it has been evaluated as a potential drug candidate for the treatment of various diseases, including malaria, tuberculosis, and Alzheimer's disease.
属性
CAS 编号 |
10228-01-0 |
|---|---|
产品名称 |
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl- |
分子式 |
C21H14N2O2 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
InChI 键 |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
其他 CAS 编号 |
10228-01-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



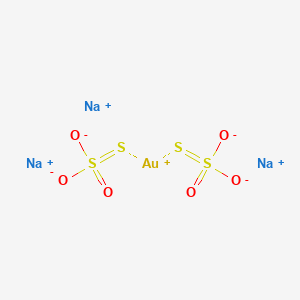
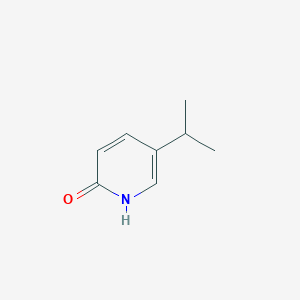
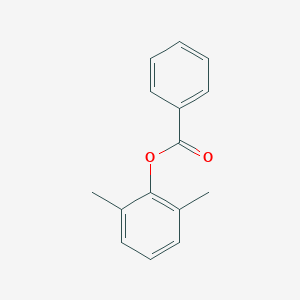
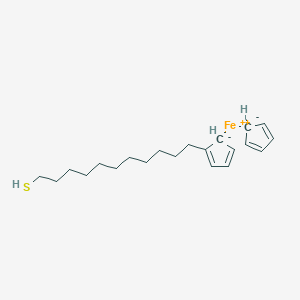
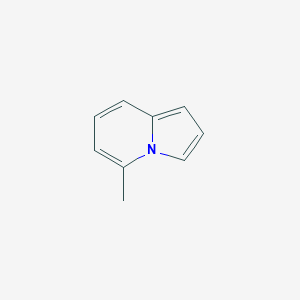
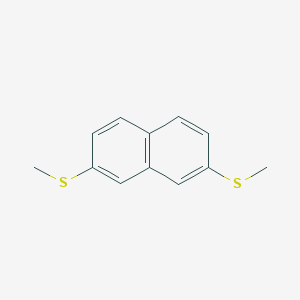
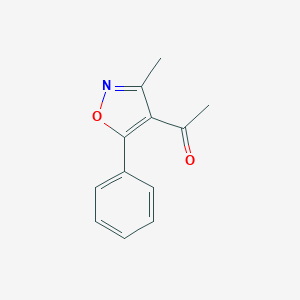
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
